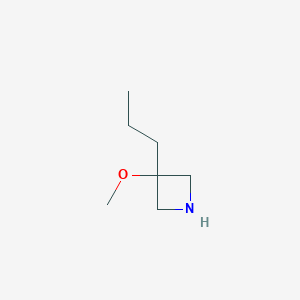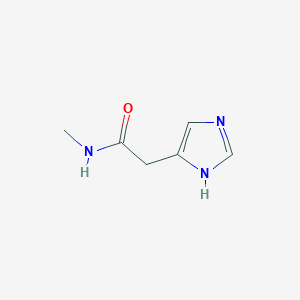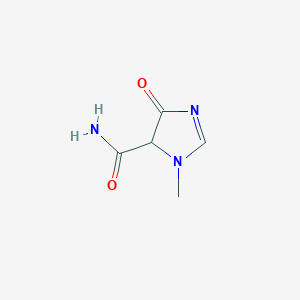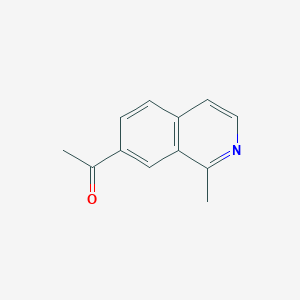
3-Methoxy-3-propylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-propylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methoxy group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-propylazetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxyazetidine.
Methoxylation: The hydroxyl group is then converted to a methoxy group using methyl iodide in the presence of a base such as sodium hydride.
Propylation: The azetidine ring is subsequently alkylated with a propyl group using propyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: N-oxides and other oxidized forms.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the reagents used.
Applications De Recherche Scientifique
3-Methoxy-3-propylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methoxy-3-propylazetidine exerts its effects depends on its interaction with specific molecular targets. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The azetidine ring’s strained structure may also play a role in its reactivity and interaction with biological systems.
Comparaison Avec Des Composés Similaires
3-Methoxyazetidine: Lacks the propyl group, making it less hydrophobic.
3-Propylazetidine: Lacks the methoxy group, affecting its electronic properties.
3-Methoxy-3-ethylazetidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 3-Methoxy-3-propylazetidine’s combination of methoxy and propyl groups provides a unique balance of hydrophobicity and electronic properties, making it distinct from its analogs
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-methoxy-3-propylazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-4-7(9-2)5-8-6-7/h8H,3-6H2,1-2H3 |
Clé InChI |
VDVFAXXMKBWCOG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CNC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)


![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)

![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)

![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
